molecular formula C10H6F6O2 B2764092 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde CAS No. 55321-69-2

4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde

Cat. No.: B2764092
CAS No.: 55321-69-2
M. Wt: 272.146
InChI Key: NAFDJEVVAKIWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde is an organic compound with the molecular formula C10H6F6O2. It is characterized by the presence of a benzaldehyde group substituted with a hexafluoropropoxy group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1,1,2,3,3,3-hexafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde involves its interaction with various molecular targets. The hexafluoropropoxy group imparts unique electronic properties, influencing the compound’s reactivity and interactions with enzymes and receptors. These interactions can modulate biochemical pathways, making the compound valuable in mechanistic studies and drug design .

Comparison with Similar Compounds

    4-(Trifluoromethoxy)benzaldehyde: Similar in structure but with a trifluoromethoxy group instead of hexafluoropropoxy.

    4-(Methoxy)benzaldehyde: Contains a methoxy group, lacking the fluorinated properties.

Comparison: 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde is unique due to its hexafluoropropoxy group, which enhances its chemical stability and reactivity compared to non-fluorinated analogs. This makes it particularly useful in applications requiring high-performance materials and specific biochemical interactions .

Properties

IUPAC Name

4-(1,1,2,3,3,3-hexafluoropropoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O2/c11-8(9(12,13)14)10(15,16)18-7-3-1-6(5-17)2-4-7/h1-5,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFDJEVVAKIWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.